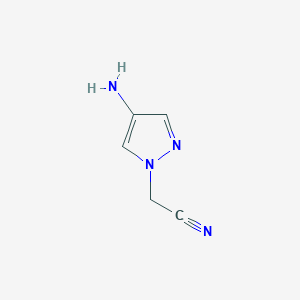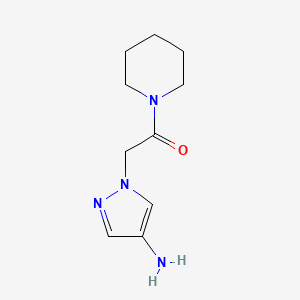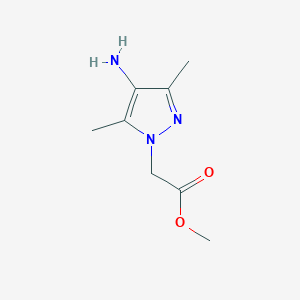
2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester
Overview
Description
2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester, also known as 4-Methylthiozole-2-carboxylic acid ethyl ester, is an organic compound that is used in a variety of scientific and laboratory applications. This compound is a colorless liquid at room temperature and has a melting point of -20 °C and a boiling point of 216 °C. It is a derivative of thiazole and is used in the synthesis of various compounds and as a reagent in chemical reactions.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl esterzole-2-carboxylic acid ethyl ester is used in a variety of scientific and laboratory applications. It is used as a reagent in chemical reactions, and is used in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics, and in the synthesis of dyes and pigments. Additionally, this compound is used in the synthesis of pesticides and insecticides.
Mechanism of Action
2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl esterzole-2-carboxylic acid ethyl ester acts as an acid catalyst in chemical reactions. The compound is able to donate a proton to the reaction, which helps to activate the substrate and increase the rate of the reaction. This compound is also able to act as a nucleophile, which helps to form new bonds and create new molecules.
Biochemical and Physiological Effects
2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl esterzole-2-carboxylic acid ethyl ester has no known biochemical or physiological effects on humans or animals. It is not toxic and has no known adverse effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl esterzole-2-carboxylic acid ethyl ester in laboratory experiments is that it is a relatively inexpensive compound and is easy to obtain. Additionally, it is a colorless liquid, which makes it easy to work with in laboratory settings. The main limitation of this compound is that it is not very soluble in water, which can make it difficult to use in some experiments.
Future Directions
Future research on 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl esterzole-2-carboxylic acid ethyl ester could focus on its potential applications in the fields of medicine, agriculture, and environmental science. Additionally, further research could be conducted to explore the potential of this compound as a catalyst in other chemical reactions. Additionally, research could be conducted to explore the potential of this compound to be used as a reagent in the synthesis of other compounds and materials. Finally, research could be conducted to explore the potential of this compound to be used as a dye or pigment in various applications.
properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-4-18-14(16)12-9(2)19-13(15-12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYZIOGPCMVEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide](/img/structure/B3085199.png)
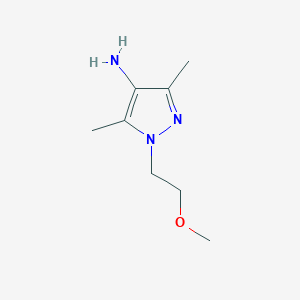
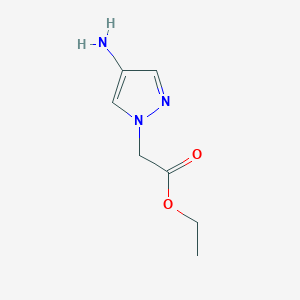
![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B3085227.png)
